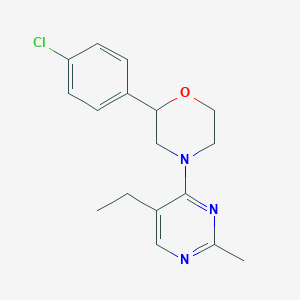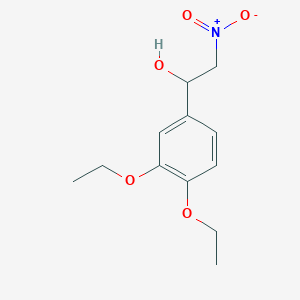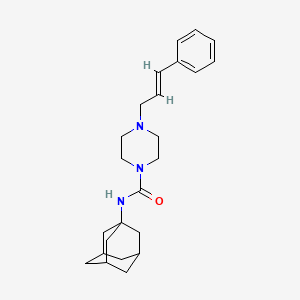![molecular formula C17H26ClNO B5304669 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride](/img/structure/B5304669.png)
4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride, also known as PCP-OH, is a synthetic compound that belongs to the arylcyclohexylamine class of drugs. It was first synthesized in the 1970s and has been used extensively in scientific research due to its unique pharmacological properties.
Mechanism of Action
4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and the formation of neural networks. By blocking the NMDA receptor, 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride disrupts the normal functioning of the brain, leading to the dissociative and anesthetic effects observed in animal and human studies.
Biochemical and Physiological Effects:
4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride has been shown to have a range of biochemical and physiological effects in animal and human studies. These include changes in neurotransmitter release, alterations in gene expression, and changes in brain metabolism. 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride has also been shown to affect immune function and to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride is a useful tool for studying the NMDA receptor and the role of glutamate in various neurological disorders. Its dissociative and anesthetic properties also make it useful for studying pain pathways and consciousness. However, 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride has several limitations for lab experiments, including its toxicity and potential for abuse. It is important to handle 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride with care and to follow proper safety protocols when working with this compound.
Future Directions
There are several future directions for research on 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride. One area of interest is the development of new NMDA receptor antagonists with improved pharmacological properties and fewer side effects. Another area of interest is the investigation of the role of glutamate in neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is potential for the development of new analgesic and anesthetic drugs based on the pharmacological properties of 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride.
Synthesis Methods
The synthesis of 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride involves the reaction of 1-(1-pyrrolidinyl)cyclohexanone with paraformaldehyde and sodium borohydride to form 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid. The purity of the final product can be determined by analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride has been used extensively in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to have analgesic, anesthetic, and dissociative properties, making it useful for studying pain pathways and consciousness. It has also been used to study the effects of N-methyl-D-aspartate (NMDA) receptor antagonists on the brain and to investigate the role of glutamate in various neurological disorders.
properties
IUPAC Name |
4-[(1-pyrrolidin-1-ylcyclohexyl)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c19-16-8-6-15(7-9-16)14-17(10-2-1-3-11-17)18-12-4-5-13-18;/h6-9,19H,1-5,10-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSBFVDODVMBBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=C(C=C2)O)N3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196806 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{[1-(1-Pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5304598.png)




![4-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5304634.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B5304641.png)
![3-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B5304647.png)
![3-({[3-(ethoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5304651.png)
![N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5304659.png)

![N-(4-chlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5304673.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B5304684.png)